molecular formula C15H19BrN2 B13768930 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate CAS No. 89159-84-2

1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate

Cat. No.: B13768930
CAS No.: 89159-84-2
M. Wt: 307.23 g/mol
InChI Key: UYLWWNSDDHGBHI-UHFFFAOYSA-N
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Description

1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Leimgruber–Batcho indole synthesis, which uses iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the propargylamine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-alkylamines.

Scientific Research Applications

1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate is unique due to its specific structural features and the presence of the isopropylmethylpropargylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89159-84-2

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

1-(1H-indol-3-yl)propan-2-yl-methyl-prop-2-ynylazanium;bromide

InChI

InChI=1S/C15H18N2.BrH/c1-4-9-17(3)12(2)10-13-11-16-15-8-6-5-7-14(13)15;/h1,5-8,11-12,16H,9-10H2,2-3H3;1H

InChI Key

UYLWWNSDDHGBHI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)[NH+](C)CC#C.[Br-]

Origin of Product

United States

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